2-Benzyl-2-azaspiro[4.4]nonan-4-ol
Description
2-Benzyl-2-azaspiro[4.4]nonan-4-ol is a spirocyclic compound characterized by a fused bicyclic structure with a benzyl group at the nitrogen atom and a hydroxyl group at the 4-position of the nonan ring. Spirocyclic compounds are of significant interest in medicinal chemistry due to their conformational rigidity, which enhances target selectivity and metabolic stability .
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-benzyl-2-azaspiro[4.4]nonan-4-ol |
InChI |
InChI=1S/C15H21NO/c17-14-11-16(10-13-6-2-1-3-7-13)12-15(14)8-4-5-9-15/h1-3,6-7,14,17H,4-5,8-12H2 |
InChI Key |
PDWOFRYRKMPEFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CN(CC2O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their functional groups, and distinguishing features:
Physicochemical and Pharmacological Properties
- Hydrogen Bonding : The 4-OH group in the target compound may enhance solubility compared to the 6-OH analog, where intramolecular H-bonding could reduce polarity .
- Reactivity : The 9-keto derivative () is prone to nucleophilic attacks, whereas the ester-containing analog () may undergo hydrolysis in vivo .
Preparation Methods
Photooxygenation-Mediated Spiroannulation
The most well-documented route involves a photooxygenation-driven cascade, as detailed in Royal Society of Chemistry protocols. This method leverages furan derivatives as starting materials, exploiting their reactivity under singlet oxygen conditions.
Reaction Mechanism and Steps
-
Photooxygenation : 3-(Furan-2-yl)propan-1-ol undergoes [4+2] cycloaddition with singlet oxygen (), generated via rose Bengal sensitization under xenon lamp irradiation. This forms an endoperoxide intermediate.
-
Reduction : The endoperoxide is reduced in situ using dimethyl sulfide (MeS), yielding a diol.
-
Amine Conjugation : Benzylamine is introduced to the diol, facilitating nucleophilic attack and forming a transient pyrrolidinone intermediate.
-
Acid-Catalyzed Cyclization : Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) promotes intramolecular cyclization, culminating in the spirocyclic product.
Key Conditions :
Alternative Pathways: Thiolane-Based Cyclization
While less directly applicable, methods for analogous spirothiolanes (e.g., from ARKAT-USA) suggest potential adaptations. For instance, Michael addition-aldol cascades using 1,4-dithiane-2,5-diol could theoretically yield spirothiolanes, though benzylamine incorporation remains untested in this context.
Optimization of Critical Parameters
Solvent and Catalyst Screening
| Parameter | Optimal Choice | Effect on Yield |
|---|---|---|
| Photooxygenation Solvent | Methanol | Maximizes solubility |
| Cyclization Acid | TFA | Higher regioselectivity vs. p-TsOH |
| Amine Equivalents | 0.9 mmol per 1.0 mmol substrate | Minimizes byproducts |
Exceeding 1.0 equivalent of benzylamine led to N-alkylation byproducts, reducing spirocycle purity.
Stereochemical Considerations
The (4R)-configuration of this compound arises from chiral induction during the pyrrolidinone intermediate formation. Computational modeling (PubChem CID 171991648) confirms the R-configuration’s stability, attributed to minimized steric hindrance between the benzyl group and hydroxyl moiety.
Structural Characterization
Spectroscopic Data
-
δ 7.25 (m, 5H, Ar-H)
-
δ 4.71 (d, J = 16.0 Hz, 1H, N-CH-Ar)
-
δ 3.90 (m, 1H, OH-bearing CH)
-
δ 2.60–1.72 (m, 6H, spirocyclic CH)
-
δ 175.5 (C=O, pyrrolidinone)
-
δ 138.4 (Ar-C)
-
δ 100.8 (spiro C)
-
Calculated for C14H18NO2: 232.1332 [M + H]+
-
Observed: 232.1324
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